3-Methoxy-2-nitrobenzamide 3-Methoxy-2-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 99595-85-4
VCID: VC0019154
InChI: InChI=1S/C8H8N2O4/c1-14-6-4-2-3-5(8(9)11)7(6)10(12)13/h2-4H,1H3,(H2,9,11)
SMILES: COC1=CC=CC(=C1[N+](=O)[O-])C(=O)N
Molecular Formula: C8H8N2O4
Molecular Weight: 196.16 g/mol

3-Methoxy-2-nitrobenzamide

CAS No.: 99595-85-4

VCID: VC0019154

Molecular Formula: C8H8N2O4

Molecular Weight: 196.16 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxy-2-nitrobenzamide - 99595-85-4

Description

3-Methoxy-2-nitrobenzamide is a chemical compound with the molecular formula C8H8N2O4 and a molecular weight of 196.16 g/mol . It is also known by other names, including 3-methoxy-2-nitrobenzamide, Benzamide, 3-methoxy-2-nitro-, and DTXSID80361565 . The compound was first created on July 10, 2005 . PubChem, a database of chemical molecules, identifies 3-Methoxy-2-nitrobenzamide with CID 1274493 .

Computed properties of 3-Methoxy-2-nitrobenzamide include an XLogP3-AA value of 0.6, one hydrogen bond donor, and four hydrogen bond acceptors . It has two rotatable bonds and a topological polar surface area of 98.1 Ų . The compound contains 14 heavy atoms and is canonicalized . Patents are available for this chemical structure . A similar compound, N-[cyano(2-fluorophenyl)methyl]-3-methoxy-2-nitrobenzamide, has potential applications in various scientific fields. Another similar compound is 2-Methoxy-3-nitrobenzamide, also known as Deucravacitinib Impurity 4 .

Research assistants contribute to gathering, analyzing, and presenting data . They demonstrate research skills and communicate findings effectively . A research assistant's cover letter should highlight knowledge and experience in the research field, primary tasks, and crucial non-scientific skills . When applying for research positions, translating other work and experience to relate to the research position is beneficial .

CAS No. 99595-85-4
Product Name 3-Methoxy-2-nitrobenzamide
Molecular Formula C8H8N2O4
Molecular Weight 196.16 g/mol
IUPAC Name 3-methoxy-2-nitrobenzamide
Standard InChI InChI=1S/C8H8N2O4/c1-14-6-4-2-3-5(8(9)11)7(6)10(12)13/h2-4H,1H3,(H2,9,11)
Standard InChIKey MZGJDLQJIXSZRB-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1[N+](=O)[O-])C(=O)N
Canonical SMILES COC1=CC=CC(=C1[N+](=O)[O-])C(=O)N
Synonyms 3-Methoxy-2-nitro-benzamide; 2-Nitro-m-anisamide;
PubChem Compound 1274493
Last Modified Sep 17 2023

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